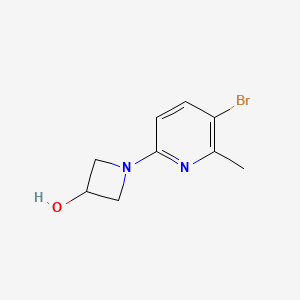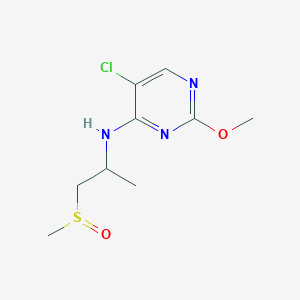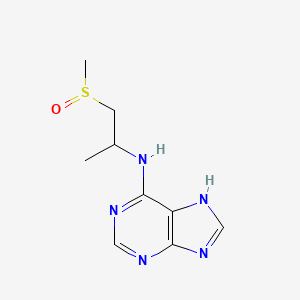![molecular formula C11H12FN5O2 B6631417 5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline, commonly known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNPA is a triazole-based compound that has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of FNPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. FNPA has been shown to inhibit the activity of tubulin, a protein involved in cell division, and to induce apoptosis in cancer cells.
Biochemical and physiological effects:
FNPA has been shown to have several biochemical and physiological effects, including inhibition of tubulin polymerization, induction of apoptosis in cancer cells, and inhibition of cell proliferation. FNPA has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of FNPA is its high potency against cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one of the limitations of FNPA is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is its limited stability, which requires careful storage and handling.
Zukünftige Richtungen
There are several future directions for the study of FNPA, including the development of more efficient synthesis methods, the optimization of its anticancer activity, and the investigation of its potential applications in biosensors and imaging. FNPA can also be used as a tool to study the function of other proteins and enzymes, which can lead to the discovery of new drug targets. Additionally, the combination of FNPA with other drugs or therapies may enhance its anticancer activity and reduce the risk of side effects.
Synthesemethoden
FNPA has been synthesized using different methods, including the reaction of 5-fluoro-2-nitroaniline with propargyl alcohol and sodium azide, followed by reduction with palladium on carbon. Another method involves the reaction of 5-fluoro-2-nitroaniline with 3-azidopropylamine, followed by reduction with sodium borohydride. These methods have been optimized to obtain high yields of FNPA.
Wissenschaftliche Forschungsanwendungen
FNPA has potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, FNPA has been studied for its anticancer activity, as it inhibits the growth of cancer cells by inducing apoptosis. In material science, FNPA has been used to synthesize fluorescent polymers, which have potential applications in biosensors and imaging. In chemical biology, FNPA has been used as a tool to study the function of proteins and enzymes.
Eigenschaften
IUPAC Name |
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O2/c12-9-2-3-11(17(18)19)10(8-9)13-4-1-6-16-7-5-14-15-16/h2-3,5,7-8,13H,1,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVIUPMYSPRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NCCCN2C=CN=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)



![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)

![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)


![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)



![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)